NF157

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C49H34F2N6O23S6 |

|---|---|

Molekulargewicht |

1305.2 g/mol |

IUPAC-Name |

8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |

InChI |

InChI=1S/C49H34F2N6O23S6/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) |

InChI-Schlüssel |

UDVIAMRWOLIUAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

NF157: A Technical Guide to a Selective P2Y11 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NF157, a potent and selective antagonist for the P2Y11 receptor. P2Y11 is a unique G-protein-coupled purinergic receptor, as it couples to both stimulatory (Gs) and quinone-sensitive (Gq) G-proteins, leading to the activation of both adenylyl cyclase and phospholipase C signaling pathways. This dual functionality makes P2Y11 a significant target in immunology and pharmacology. This compound, a suramin derivative, has emerged as a critical tool for elucidating the physiological and pathological roles of the P2Y11 receptor.

Pharmacological Profile of this compound

This compound is distinguished by its nanomolar potency at the human P2Y11 receptor and its selectivity over other P2Y and P2X receptor subtypes.[1][2][3] Its development was a significant step forward from less selective purinergic antagonists like suramin.[4]

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on various purinergic receptors.

Table 1: Inhibitory Potency of this compound at P2Y Receptors

| Receptor Subtype | IC50 | Ki | pKi | Reference |

| P2Y11 | 463 nM | 44.3 nM | 7.35 | [1][2][5] |

| P2Y1 | 1811 µM | 187 µM | - | [1][2][5] |

| P2Y2 | 170 µM | 28.9 µM | - | [1][2][5] |

Table 2: Selectivity Profile of this compound across P2Y and P2X Receptors

| Receptor Subtype | Selectivity (x-fold over P2Y11) | Reference |

| P2Y1 | >650 | [1][2][3] |

| P2Y2 | >650 | [1][2][3] |

| P2X1 | No selectivity | [1][2][6] |

| P2X2 | 3 | [1][2][3] |

| P2X3 | 8 | [1][2][3] |

| P2X4 | >22 | [1][2][3] |

| P2X7 | >67 | [1][2][3] |

Note: The selectivity is calculated based on the ratio of Ki or IC50 values.

Mechanism of Action and Signaling Pathways

The P2Y11 receptor is endogenously activated by ATP, leading to the stimulation of two primary signaling cascades.[3][4] this compound acts as a competitive antagonist, blocking these downstream effects.[4]

-

Gq-PLC-IP3-Ca2+ Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+).

-

Gs-AC-cAMP Pathway: Activation of Gs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][6] This pathway is a distinguishing feature of the P2Y11 receptor among the P2Y family.[6]

This compound's antagonism of these pathways has been shown to modulate various cellular responses, particularly in immune cells. For instance, this compound can suppress the activation of macrophages and the release of pro-inflammatory cytokines.[7][8] It has also been shown to mitigate oxidized LDL-induced endothelial inflammation by inhibiting the p38 MAPK and NF-κB signaling pathways.[9]

Caption: P2Y11 receptor signaling pathways and the inhibitory action of this compound.

Caption: this compound's role in mitigating inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2Y11 antagonism. The following protocols are based on standard assays used in the pharmacological characterization of this compound.

-

Cell Lines: Human 1321N1 astrocytoma cells, which lack endogenous P2Y receptors, are commonly used for studying Gq-coupled signaling (IP3 accumulation).[4][6] Chinese Hamster Ovary (CHO-K1) cells are often used for Gs-coupled signaling (cAMP assays) after stable transfection.[4] Human monocytic THP-1 cells are used to study effects on immune responses.[7][8]

-

Transfection: For non-endogenously expressing cells, stable transfection with a vector containing the human P2Y11 receptor cDNA is performed. Selection is typically achieved using an appropriate antibiotic resistance marker.

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.

-

Cell Seeding: Plate transfected 1321N1 cells in multi-well plates and grow to near confluence.

-

Labeling: Incubate cells with [³H]-myo-inositol in inositol-free medium overnight to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) and the antagonist (this compound) at various concentrations for a specified time (e.g., 30 minutes).

-

Stimulation: Add the agonist (e.g., ATP or ATPγS) at a specific concentration (e.g., EC50) and incubate for a defined period (e.g., 30 seconds).[4]

-

Extraction: Stop the reaction by adding ice-cold perchloric acid.[4]

-

Separation and Quantification: Neutralize the extracts. Separate the resulting [³H]-inositol phosphates from free [³H]-inositol using Dowex anion-exchange chromatography.[4] Quantify radioactivity by liquid scintillation counting.

-

Data Analysis: Plot the agonist response against the antagonist concentration to determine the IC50 value.

This assay measures the production of cyclic AMP, the second messenger of the Gs pathway.

-

Cell Seeding: Plate transfected CHO-K1 or other suitable cells in multi-well plates.

-

Pre-incubation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation. Incubate with various concentrations of this compound.

-

Stimulation: Add the P2Y11 agonist (e.g., ATP) and incubate for a specified time (e.g., 10 minutes).[8]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Calculate the inhibition of agonist-induced cAMP production at each this compound concentration to determine the IC50.

Caption: General experimental workflow for evaluating P2Y11 antagonist activity.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex roles of the P2Y11 receptor. With its nanomolar potency and considerable selectivity, it allows for the targeted inhibition of P2Y11-mediated signaling.[1][2] This has enabled researchers to probe the receptor's function in immune regulation, inflammation, and cellular metabolism.[7][9][10] While its lack of selectivity against the P2X1 receptor necessitates careful experimental design and data interpretation, this compound remains a cornerstone antagonist in the study of purinergic signaling.[6] The detailed protocols and data presented in this guide are intended to support researchers in leveraging this important compound for future discoveries in drug development and fundamental science.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: NF157 as a P2Y11 Receptor Antagonist: Ki and IC50 Values, Experimental Characterization, and Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the antagonist NF157 and its interaction with the human P2Y11 purinergic receptor. It includes a summary of its binding affinity (Ki) and functional potency (IC50), outlines the standard experimental protocols for their determination, and illustrates the key signaling pathways associated with the P2Y11 receptor.

Introduction to this compound and the P2Y11 Receptor

The P2Y11 receptor is a unique member of the G-protein coupled purinergic receptor family, activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] A distinguishing feature of the P2Y11 receptor is its dual coupling to both Gq and Gs proteins, enabling it to stimulate both the phosphoinositide and adenylyl cyclase pathways.[1][3] This dual signaling capacity implicates P2Y11 in a variety of physiological processes, including immune cell regulation.[4][5]

This compound is a potent and selective antagonist of the P2Y11 receptor.[6][7][8] It is a derivative of suramin and serves as a critical pharmacological tool for investigating the physiological roles of P2Y11.[1][9] This guide focuses on the quantitative measures of this compound's interaction with P2Y11—the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Quantitative Pharmacology of this compound

The efficacy and binding characteristics of this compound are quantified by its IC50 and Ki values, respectively. These values are crucial for understanding its potency and selectivity.

Data Summary

The following table summarizes the reported Ki and IC50 values for this compound at the P2Y11 receptor, along with its values for other P2Y receptors to provide a selectivity profile.

| Receptor | Parameter | Value | Reference |

| P2Y11 | IC50 | 463 nM | [6][7][8] |

| P2Y11 | Ki | 44.3 nM | [7][8] |

| P2Y11 | pKi | 7.35 | [7][8] |

| P2Y1 | Ki | 187 µM | [7][8] |

| P2Y2 | Ki | 28.9 µM | [7][8] |

| P2Y1 | IC50 | 1811 µM | [7][8] |

| P2Y2 | IC50 | 170 µM | [7][8] |

Note: this compound also displays selectivity over P2X2, P2X3, P2X4, and P2X7 receptors, but not P2X1.[1][6]

P2Y11 Receptor Signaling Pathways

Activation of the P2Y11 receptor by an agonist like ATP initiates two primary signaling cascades due to its coupling with Gs and Gq proteins. This compound acts by blocking these downstream effects.

Caption: Dual signaling pathways of the P2Y11 receptor.

Experimental Protocols

The determination of Ki and IC50 values involves distinct experimental procedures: competitive binding assays for Ki and functional assays for IC50.

Determination of Ki (Inhibition Constant)

The Ki value represents the binding affinity of an inhibitor. It is typically determined using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the P2Y11 receptor. The Ki is an absolute value that is independent of substrate concentration.[10]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human P2Y11 receptor (e.g., HEK293 or 1321N1 astrocytoma cells).

-

Assay Components: The assay mixture includes the prepared membranes, a known concentration of a high-affinity P2Y11 radioligand (e.g., [³H]ATP), and varying concentrations of the unlabeled antagonist (this compound).

-

Incubation: The components are incubated to allow binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[11]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 is determined from this curve, and the Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Caption: Workflow for Ki determination via competitive binding.

Determination of IC50 (Half-Maximal Inhibitory Concentration)

The IC50 value measures the functional potency of an antagonist in inhibiting a receptor-mediated response. For P2Y11, this is often a measure of downstream signaling, such as calcium mobilization or cAMP accumulation.

Principle: This assay measures the concentration of this compound required to inhibit 50% of the maximum response induced by a P2Y11 agonist. The IC50 value can be influenced by experimental conditions.[10]

Methodology (Calcium Mobilization Assay):

-

Cell Culture: P2Y11-expressing cells are cultured in microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of a P2Y11 agonist (e.g., ATP or BzATP) is added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium are measured by monitoring fluorescence with a plate reader (e.g., FLIPR).

-

Data Analysis: The agonist-induced fluorescence signal is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[11]

References

- 1. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2RY11 - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]

- 6. NF 157 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

The P2Y11 Receptor Antagonist NF157: A Technical Guide to its Attenuation of Vascular Endothelial Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular endothelial inflammation is a critical early event in the pathogenesis of atherosclerosis, a chronic inflammatory disease that underlies many cardiovascular conditions. The activation of endothelial cells by pro-inflammatory stimuli, such as oxidized low-density lipoprotein (ox-LDL), leads to the expression of adhesion molecules and the release of cytokines, promoting the recruitment of leukocytes to the vessel wall. The purinergic P2Y11 receptor (P2Y11R), a G-protein coupled receptor expressed on human aortic endothelial cells (HAECs), has emerged as a potential therapeutic target in this process. This technical guide provides an in-depth overview of the effects of NF157, a selective antagonist of the P2Y11 receptor, on ox-LDL-induced vascular endothelial inflammation. We will detail the molecular mechanisms, present quantitative data on its inhibitory effects, provide comprehensive experimental protocols, and visualize the key signaling pathways involved.

Core Mechanism of Action of this compound in Endothelial Inflammation

This compound exerts its anti-inflammatory effects by blocking the signaling cascade initiated by the binding of agonists to the P2Y11 receptor on vascular endothelial cells. In the context of atherosclerosis, ox-LDL upregulates the expression of P2Y11R on HAECs.[1] By antagonizing this receptor, this compound effectively mitigates the downstream inflammatory sequelae induced by ox-LDL.

The primary mechanisms through which this compound attenuates endothelial inflammation include:

-

Inhibition of Adhesion Molecule Expression: this compound significantly suppresses the ox-LDL-induced upregulation of key adhesion molecules, E-selectin and Vascular Cell Adhesion Molecule-1 (VCAM-1), at both the mRNA and protein levels.[1] This reduction in adhesion molecules curtails the adhesion of monocytes to the endothelial surface, a crucial step in the formation of atherosclerotic plaques.

-

Suppression of Reactive Oxygen Species (ROS) Production: The compound effectively reduces the generation of ROS and inhibits the induction of NADPH oxidase 4 (NOX-4), a major source of ROS in endothelial cells.[1]

-

Reduction of Pro-inflammatory Cytokine Secretion: this compound demonstrates a potent inhibitory effect on the production and release of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

-

Modulation of Intracellular Signaling Pathways: At the molecular level, this compound mitigates the inflammatory response by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and preventing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of ox-LDL-induced endothelial inflammation in Human Aortic Endothelial Cells (HAECs).

Table 1: Effect of this compound on ox-LDL-Induced Adhesion Molecule mRNA Expression

| Treatment | Concentration | E-selectin mRNA (Fold Change vs. Control) | VCAM-1 mRNA (Fold Change vs. Control) |

| Control | - | 1.0 | 1.0 |

| ox-LDL | 10 µg/mL | ~9.0 | ~7.5 |

| ox-LDL + this compound | 25 µM | ~4.5 | ~4.0 |

| ox-LDL + this compound | 50 µM | ~2.5 | ~2.0 |

Data extracted from graphical representations in a key study.[2]

Table 2: Effect of this compound on ox-LDL-Induced Pro-inflammatory Cytokine Production

| Treatment | Concentration | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |

| Control | - | ~50 | ~40 |

| ox-LDL | 10 µg/mL | ~450 | ~350 |

| ox-LDL + this compound | 25 µM | ~250 | ~200 |

| ox-LDL + this compound | 50 µM | ~150 | ~120 |

Data extracted from graphical representations in a key study.[2]

Table 3: Effect of this compound on ox-LDL-Induced p38 MAPK Phosphorylation

| Treatment | Concentration | Phospho-p38 / Total p38 (Fold Change vs. Control) |

| Control | - | 1.0 |

| ox-LDL | 10 µg/mL | ~3.8 |

| ox-LDL + this compound | 25 µM | ~2.2 |

| ox-LDL + this compound | 50 µM | ~1.5 |

Data extracted from graphical representations in a key study.[2]

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the research on this compound's effect on vascular endothelial inflammation.

Human Aortic Endothelial Cell (HAEC) Culture and Treatment

-

Cell Culture:

-

Culture primary Human Aortic Endothelial Cells (HAECs) in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency and use cells between passages 3 and 6 for experiments.

-

-

Treatment:

-

Seed HAECs in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cell viability assays).

-

Allow cells to adhere and reach approximately 80% confluency.

-

Pre-treat the cells with this compound (at desired concentrations, e.g., 25 µM and 50 µM) for 1 hour.

-

Following pre-treatment, add oxidized LDL (ox-LDL) at a final concentration of 10 µg/mL to the culture medium.

-

Incubate the cells for the specified duration depending on the assay (e.g., 24 hours for adhesion molecule expression, 2 hours for signaling pathway analysis).

-

Monocyte Adhesion Assay

-

Cell Preparation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.

-

Label THP-1 cells with a fluorescent dye, such as Calcein-AM (5 µM), for 30 minutes at 37°C.

-

Wash the labeled THP-1 cells twice with phosphate-buffered saline (PBS) to remove excess dye.

-

-

Adhesion Assay:

-

Culture and treat HAECs with ox-LDL and this compound as described in Protocol 1 in a 24-well plate.

-

After the treatment period, wash the HAEC monolayer gently with PBS.

-

Add the fluorescently labeled THP-1 cells (e.g., at a ratio of 5:1 monocytes to endothelial cells) to each well containing the HAEC monolayer.

-

Incubate for 30 minutes at 37°C to allow for adhesion.

-

Gently wash the wells three times with PBS to remove non-adherent THP-1 cells.

-

Visualize and quantify the adherent THP-1 cells using a fluorescence microscope by counting the number of fluorescent cells in several random fields of view per well.

-

Reactive Oxygen Species (ROS) Measurement

-

Cell Preparation and Staining:

-

Culture and treat HAECs with ox-LDL and this compound in a black, clear-bottom 96-well plate.

-

After treatment, wash the cells with a serum-free medium.

-

Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA; 10 µM), for 30 minutes at 37°C in the dark.

-

-

Quantification:

-

Wash the cells twice with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., 485 nm excitation and 535 nm emission for DCF).

-

Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

-

Western Blot Analysis for Signaling Proteins (p38 MAPK and NF-κB)

-

Protein Extraction:

-

Culture and treat HAECs with ox-LDL and this compound in 6-well plates.

-

After a 2-hour treatment period, wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, phospho-NF-κB p65, and total NF-κB p65.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory effects of this compound.

Figure 1: Mechanism of this compound in inhibiting ox-LDL-induced endothelial inflammation.

Figure 2: General experimental workflow for studying the effects of this compound.

Conclusion

The P2Y11 receptor antagonist, this compound, demonstrates significant potential as a therapeutic agent for mitigating vascular endothelial inflammation, a key contributor to atherosclerosis. Its multifaceted mechanism of action, encompassing the inhibition of adhesion molecule expression, reduction of oxidative stress, and suppression of pro-inflammatory cytokine production through the modulation of the p38 MAPK and NF-κB signaling pathways, provides a strong rationale for its further investigation in the context of cardiovascular disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic utility of targeting the P2Y11 receptor in vascular inflammatory disorders.

References

Purinergic Signaling Pathways Involving P2Y11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2Y11 receptor, a unique member of the P2Y family of G protein-coupled receptors (GPCRs), stands out due to its dual coupling to both Gs and Gq signaling pathways. Primarily activated by extracellular adenosine triphosphate (ATP), this receptor plays a critical role in a diverse range of physiological and pathophysiological processes, particularly in the immune system. Its activation triggers a cascade of intracellular events, including the modulation of cyclic AMP (cAMP) and intracellular calcium levels, influencing cell differentiation, migration, and inflammatory responses. This technical guide provides an in-depth overview of the P2Y11 signaling pathways, presents quantitative data on ligand interactions, details key experimental protocols for its study, and offers visual representations of the signaling cascades and experimental workflows.

Introduction to the P2Y11 Receptor

The human P2Y11 receptor is a purinergic receptor that is preferentially activated by ATP.[1] Unlike other members of the P2Y family, which typically couple to a single class of G proteins, the P2Y11 receptor is distinguished by its ability to engage both Gs and Gq proteins.[2][3] This dual coupling allows for the simultaneous activation of two major second messenger systems: the adenylyl cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP), and the phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

The expression of the P2Y11 receptor has been identified in various immune cells, including macrophages, dendritic cells, and T lymphocytes, highlighting its significant role in modulating immune responses and inflammation.[6][7][8] In these cells, P2Y11 signaling has been implicated in processes such as cytokine release, cell differentiation, and migration.[6][7] The receptor's involvement in these critical cellular functions has made it an attractive target for drug development, particularly in the context of inflammatory and autoimmune diseases.[9]

P2Y11 Signaling Pathways

Upon activation by an agonist such as ATP, the P2Y11 receptor undergoes a conformational change that enables it to interact with and activate heterotrimeric G proteins. The unique feature of P2Y11 is its capacity to couple to both Gs and Gq proteins, leading to the initiation of two distinct downstream signaling cascades.[2][3]

Gs-Protein Coupled Adenylyl Cyclase Pathway

Activation of the Gs protein alpha subunit by the P2Y11 receptor leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger.[7] Elevated levels of intracellular cAMP result in the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[10] This pathway is often associated with immunomodulatory and anti-inflammatory effects.[3]

Gq-Protein Coupled Phospholipase C Pathway

Concurrently, the P2Y11 receptor can activate the Gq protein alpha subunit, which in turn stimulates phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The resulting increase in intracellular Ca2+ concentration can activate various calcium-dependent enzymes and signaling pathways. DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC). PKC then phosphorylates a wide array of cellular proteins, influencing processes such as cell growth, differentiation, and apoptosis.

Data Presentation: Ligand Affinities and Potencies

The pharmacological characterization of the P2Y11 receptor has been a key area of research to identify selective agonists and antagonists for therapeutic development. The following tables summarize the potency (EC50) of various agonists and the affinity (Ki) or inhibitory potency (IC50) of antagonists for the human P2Y11 receptor.

| Agonist | EC50 (µM) - cAMP Pathway | EC50 (µM) - IP3/Ca2+ Pathway | Reference(s) |

| AR-C67085 | 1.5 ± 0.4 | 8.9 ± 1.2 | [11] |

| ATPγS | ~10 | ~10 | [11] |

| BzATP | ~10 | ~10 | [11] |

| dATP | ~15 | ~30 | [11] |

| ATP | 17.4 ± 6.1 | 72 ± 8 | [11] |

| 2-MeSATP | >100 | >100 | [11] |

| NF546 | - | 0.54 | [12] |

| Antagonist | Ki (µM) | IC50 (µM) | Reference(s) |

| Suramin | 0.82 ± 0.07 | - | [11] |

| NF157 | - | ~1-10 | [10] |

| NF340 | - | ~0.1-1 | [10] |

Note: Values can vary depending on the cell line and assay conditions used.

Experimental Protocols

The study of P2Y11 receptor signaling involves a variety of in vitro assays to measure the activation of its downstream pathways. Below are detailed methodologies for key experiments.

Measurement of Intracellular cAMP Accumulation

This protocol describes a common method for quantifying cAMP levels in cells expressing the P2Y11 receptor using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

P2Y11-expressing cells (e.g., CHO-K1 or HEK293 cells)

-

96-well white, solid-bottom cell culture plates

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

P2Y11 agonist of interest

-

cAMP standard

-

HTRF cAMP assay kit (containing cell lysis buffer, d2-labeled cAMP, and cryptate-labeled anti-cAMP antibody)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Seeding: Seed P2Y11-expressing cells into a 96-well plate at an appropriate density and culture overnight.

-

Cell Stimulation: a. Remove the culture medium and wash the cells once with assay buffer. b. Add 25 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at room temperature. c. Prepare serial dilutions of the P2Y11 agonist in assay buffer. d. Add 25 µL of the agonist dilutions to the respective wells. For the basal control, add 25 µL of assay buffer without the agonist. e. Incubate the plate for 30 minutes at room temperature.

-

Cell Lysis and cAMP Detection: a. Add 25 µL of cell lysis buffer to each well and incubate for 10-15 minutes with gentle shaking. b. Add 12.5 µL of d2-labeled cAMP and 12.5 µL of cryptate-labeled anti-cAMP antibody to each well. c. Incubate the plate for 1 hour at room temperature, protected from light.

-

Data Acquisition and Analysis: a. Measure the fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader. b. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well. c. Generate a standard curve using the known concentrations of the cAMP standard. d. Determine the cAMP concentration in the experimental wells by interpolating from the standard curve. e. Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Measurement of Intracellular Calcium Mobilization

This protocol outlines a method to measure changes in intracellular calcium concentration upon P2Y11 receptor activation using a fluorescent calcium indicator, such as Fluo-4 AM.

Materials:

-

P2Y11-expressing cells (e.g., 1321N1 or HEK293 cells)

-

96-well black-wall, clear-bottom cell culture plates

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

P2Y11 agonist of interest

-

Fluorescence microplate reader with an injection system

Procedure:

-

Cell Seeding: Seed P2Y11-expressing cells into a 96-well black-wall, clear-bottom plate and culture overnight.

-

Dye Loading: a. Prepare a Fluo-4 AM loading buffer by diluting Fluo-4 AM and Pluronic F-127 in assay buffer (final concentrations typically 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127). b. Remove the culture medium and wash the cells once with assay buffer. c. Add 100 µL of the Fluo-4 AM loading buffer to each well and incubate for 1 hour at 37°C. d. Wash the cells twice with assay buffer to remove any extracellular dye. Leave 100 µL of assay buffer in each well.

-

Calcium Measurement: a. Place the plate in a fluorescence microplate reader equipped with an automated injection system. b. Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. c. Record a baseline fluorescence reading for 10-20 seconds. d. Inject 25 µL of the P2Y11 agonist (at 5x the final desired concentration) into each well. e. Continue to record the fluorescence intensity kinetically for 1-2 minutes.

-

Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence after agonist addition. b. Normalize the response by dividing ΔF by F₀. c. Plot the normalized fluorescence response against the agonist concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The P2Y11 receptor represents a fascinating and complex signaling hub with significant implications for human health and disease. Its unique dual coupling to both Gs and Gq pathways provides a mechanism for intricate cellular regulation, particularly within the immune system. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the roles of P2Y11 and to explore its potential as a therapeutic target. As our understanding of purinergic signaling continues to evolve, the development of more selective and potent P2Y11 modulators holds great promise for the treatment of a variety of inflammatory and immune-mediated disorders.

References

- 1. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hellobio.com [hellobio.com]

- 3. abcam.com [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. cAMP-Glo™ Assay Protocol [promega.in]

- 6. agilent.com [agilent.com]

- 7. Autocrine Regulation of Macrophage Activation via Exocytosis of ATP and Activation of P2Y11 Receptor | PLOS One [journals.plos.org]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. abcam.com [abcam.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to NF157: A Selective P2Y11 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF157 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for studying its mechanism of action are provided, along with a summary of its known effects on key signaling pathways, particularly the NF-κB pathway. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the P2Y11 receptor in diseases such as osteoarthritis and inflammatory disorders.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule, a symmetrical derivative of suramin. Its chemical structure is characterized by a central carbonyl bridge linking two substituted phenyl and fluorophenyl rings, which are in turn connected to naphthalenetrisulfonic acid moieties.

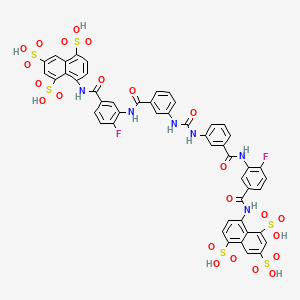

Chemical Name: 8,8'-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-fluoro-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic acid hexasodium salt[2]

Image of the chemical structure of this compound: (Note: A 2D chemical structure image would be placed here in a final document)

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C49H28F2N6Na6O23S6 | [3] |

| Molecular Weight | 1437.08 g/mol | [2][3] |

| Appearance | Solid | N/A |

| Purity | ≥90% (HPLC) | [2] |

| Solubility | Soluble to 5 mg/mL in water and to 10 mg/mL in DMSO. | [3] |

| Storage (Solid) | Desiccate at room temperature. Stable for up to 6 months. | [3] |

| Storage (Solution) | Store as aliquots in tightly sealed vials at -20°C. Generally usable for up to one month. | General lab practice |

Biological Activity and Selectivity

This compound is a highly selective antagonist of the human P2Y11 receptor, exhibiting nanomolar potency. Its inhibitory activity has been characterized through various binding and functional assays.

Receptor Binding and Functional Activity of this compound

The following table summarizes the quantitative data on the biological activity of this compound against various purinergic receptors.

| Receptor Target | Assay Type | Value | Reference |

| P2Y11 | pKi | 7.35 | [1][4] |

| Ki | 44.3 nM | [1] | |

| IC50 | 463 nM | [1][4] | |

| P2Y1 | Ki | 187 µM | [1] |

| IC50 | 1811 µM | [1][4] | |

| P2Y2 | Ki | 28.9 µM | [1] |

| IC50 | 170 µM | [1][4] |

Selectivity Profile: this compound displays significant selectivity for the P2Y11 receptor over other P2Y and P2X subtypes. It is reported to have over 650-fold selectivity for P2Y11 over P2Y1 and P2Y2.[1] It shows lower selectivity over some P2X receptors, with no selectivity over P2X1.[1]

Signaling Pathways

The primary mechanism of action of this compound is the blockade of the P2Y11 receptor, which is coupled to both adenylyl cyclase (leading to cAMP production) and phospholipase C (leading to inositol phosphate and intracellular calcium mobilization). A significant downstream consequence of P2Y11 inhibition by this compound, particularly in the context of inflammation and osteoarthritis, is the modulation of the NF-κB signaling pathway.

NF-κB Signaling Pathway Inhibition by this compound

In inflammatory conditions, such as those induced by TNF-α, the activation of the NF-κB pathway is a critical step leading to the transcription of pro-inflammatory genes, including matrix metalloproteinases (MMPs) that degrade cartilage. This compound has been shown to counteract these effects.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.

Materials:

-

SW1353 human chondrosarcoma cell line

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM/F-12 medium with 10% FBS

-

Opti-MEM I Reduced Serum Medium

-

Recombinant human TNF-α

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed SW1353 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

-

Transfection: a. For each well, prepare a DNA-transfection reagent complex. In separate tubes, dilute 100 ng of NF-κB luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 25 µL of Opti-MEM. b. In another tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM. c. Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature. d. Add 50 µL of the complex to each well containing cells and medium. e. Incubate for 24 hours.

-

Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 1-100 µM) and incubate for 1 hour. b. Add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Include vehicle controls. c. Incubate for 6 hours.

-

Luciferase Assay: a. Remove the medium and wash the cells once with PBS. b. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature. c. Add 100 µL of Luciferase Assay Reagent II to each well and measure firefly luciferase activity. d. Add 100 µL of Stop & Glo® Reagent to each well and measure Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Western Blot for p65 Nuclear Translocation

This protocol details the detection of the p65 subunit of NF-κB in the nucleus, a hallmark of NF-κB activation.

Materials:

-

SW1353 cells

-

This compound

-

TNF-α

-

Nuclear and cytoplasmic extraction reagents

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed SW1353 cells in 6-well plates and grow to 80-90% confluency. Treat with this compound and/or TNF-α as described in the luciferase assay.

-

Nuclear and Cytoplasmic Extraction: a. Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA assay.

-

Western Blotting: a. Load 20-30 µg of protein from each nuclear extract onto an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with primary antibodies against p65 and Lamin B1 overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the p65 signal to the Lamin B1 signal.

Caption: Western blot workflow for p65 nuclear translocation analysis.

Real-Time PCR for MMP-3 and MMP-13 Expression

This protocol is for quantifying the mRNA expression levels of MMP-3 and MMP-13, which are downstream targets of the NF-κB pathway.

Materials:

-

SW1353 cells

-

This compound

-

TNF-α

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for MMP-3, MMP-13, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells as previously described. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Real-Time PCR: a. Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template. b. Perform the real-time PCR using a standard three-step cycling protocol.

-

Data Analysis: Calculate the relative expression of MMP-3 and MMP-13 using the 2^-ΔΔCt method, normalized to the housekeeping gene.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2Y11 receptor in various biological systems. Its high selectivity and potency make it a suitable candidate for investigating the downstream signaling pathways regulated by this receptor. The provided data and protocols offer a solid foundation for researchers aiming to explore the therapeutic potential of this compound, particularly in the context of inflammatory diseases like osteoarthritis. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. Measurement of intracellular cAMP concentration [bio-protocol.org]

- 2. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]

- 3. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 4. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of P2Y11 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2Y11 receptor, a unique G-protein coupled receptor (GPCR) activated by extracellular ATP, presents a compelling target for therapeutic intervention in a range of human diseases.[1] Its distinct dual coupling to both Gs and Gq signaling pathways allows it to modulate a variety of cellular processes, particularly within the immune system.[2] Emerging evidence highlights the significant therapeutic potential of P2Y11 receptor antagonists in inflammatory disorders, autoimmune diseases, and oncology. This technical guide provides an in-depth overview of the P2Y11 receptor, its signaling mechanisms, the rationale for its antagonism, and the current landscape of antagonist development. Detailed experimental protocols for key assays and a summary of quantitative data for known antagonists are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction to the P2Y11 Receptor

The P2Y11 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides like ATP.[1] A key feature that distinguishes P2Y11 from other P2Y receptors is its ability to couple to both Gs and Gq proteins. This dual signaling capacity enables the receptor to stimulate both the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP), and the phospholipase C pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[1][2][3][4]

The P2Y11 receptor is expressed in a variety of human tissues and cells, with particularly high expression in immune cells such as T lymphocytes, macrophages, and dendritic cells.[1][5] This expression pattern underscores its critical role in modulating immune responses and inflammation. Notably, the P2Y11 receptor gene does not appear to be present in the rodent genome, which has historically posed challenges for in vivo studies and necessitated the use of human cells and tissues for research.[1][6]

P2Y11 Signaling Pathways

The dual signaling capability of the P2Y11 receptor allows for complex and context-dependent cellular responses. The activation of these pathways is crucial for understanding the therapeutic potential of P2Y11 antagonists.

Therapeutic Potential of P2Y11 Antagonism

The involvement of the P2Y11 receptor in key pathophysiological processes makes it an attractive target for therapeutic intervention. P2Y11 antagonists are being explored for their potential in a variety of diseases.

Inflammatory and Autoimmune Diseases

Extracellular ATP acts as a damage-associated molecular pattern (DAMP) in inflammatory conditions.[3] The P2Y11 receptor plays a significant role in modulating inflammatory responses.[1] Blockade of P2Y11 signaling has shown potential in ameliorating inflammation. For instance, in human fibroblast-like synoviocytes, the P2Y11 antagonist NF340 was found to suppress IL-1β-induced production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in rheumatoid arthritis.[7] Furthermore, P2Y11 antagonism has been shown to increase the effectiveness of oxidized-LDL in promoting inflammation of endothelial cells, indicating a complex role in atherosclerosis.[8] The receptor is also implicated in the regulation of T-cell migration and function, making it a potential target for autoimmune diseases.[9][10]

Oncology

The tumor microenvironment is often characterized by high concentrations of extracellular ATP, which can influence cancer cell proliferation, migration, and immune evasion. The P2Y11 receptor is highly expressed in some cancer types, such as human hepatocellular carcinoma (HCC).[11] In HCC cell lines, the P2Y11 antagonist NF340 has been shown to block ATP-induced cell migration.[11] This suggests that P2Y11 antagonists could be valuable in preventing cancer metastasis. The role of P2Y11 in modulating immune cell function also points to its potential as a target in cancer immunotherapy, aiming to enhance anti-tumor immune responses.[10]

P2Y11 Antagonists: Quantitative Data

Several small molecule antagonists of the P2Y11 receptor have been identified. The following tables summarize the available quantitative data for some of the most commonly studied compounds.

Table 1: P2Y11 Receptor Antagonists

| Compound | Type | Ki (nM) | IC50 (nM) | pIC50 | Notes |

| NF157 | Antagonist | 44.3[9] | 463[9] | Selective for P2Y11 over P2Y1 and P2Y2.[9] Also shows activity at P2X1. | |

| NF340 | Antagonist | 6.43 (Ca2+ assay)[12][13] | Potent and selective P2Y11 antagonist.[5] | ||

| 7.14 (cAMP assay)[12][13] | |||||

| Suramin | Antagonist | 820 ± 70[14][15] | Non-selective P2 receptor antagonist.[14] |

Table 2: P2Y11 Receptor Agonist

| Compound | Type | EC50 (µM) | pEC50 | Notes |

| NF546 | Agonist | 6.27[1][16] | Selective P2Y11 agonist.[1] |

Experimental Protocols for P2Y11 Antagonist Characterization

The characterization of P2Y11 antagonists involves a series of in vitro assays to determine their potency, selectivity, and functional effects. The following sections provide an overview of key experimental protocols.

General Workflow for P2Y11 Antagonist Screening

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the P2Y11-mediated increase in intracellular calcium.

-

Principle: P2Y11 activation leads to Gq-mediated PLC activation, IP3 production, and subsequent release of Ca2+ from intracellular stores. This change in intracellular Ca2+ concentration is detected using a calcium-sensitive fluorescent dye.[17][18]

-

Methodology:

-

Cell Culture: Plate cells expressing the P2Y11 receptor (e.g., HEK293 or 1321N1 cells stably transfected with P2Y11) in a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8E™ AM) in a suitable buffer, often containing probenecid to prevent dye leakage.[19] Incubate at 37°C for a specified time.

-

Compound Incubation: Wash the cells and add the P2Y11 antagonist at various concentrations. Incubate for a predetermined period.

-

Agonist Stimulation and Measurement: Add a known P2Y11 agonist (e.g., ATP or NF546) at a concentration that elicits a submaximal response (e.g., EC80). Immediately measure the fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities.

-

Data Analysis: The antagonist's potency (IC50) is determined by measuring the reduction in the agonist-induced fluorescence signal at different antagonist concentrations.

-

cAMP Accumulation Assay

This assay determines the effect of an antagonist on the P2Y11-mediated increase in intracellular cAMP.

-

Principle: P2Y11 activation stimulates the Gs-adenylyl cyclase pathway, leading to the production of cAMP. The amount of cAMP is quantified, typically using a competitive immunoassay format.[20]

-

Methodology:

-

Cell Culture: Plate P2Y11-expressing cells in a suitable multi-well plate.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the P2Y11 antagonist in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Agonist Stimulation: Add a P2Y11 agonist (e.g., ATP or NF546) to stimulate cAMP production and incubate for a defined period at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence (e.g., cAMP-Glo™).[3][21]

-

Data Analysis: The IC50 value of the antagonist is calculated by measuring the inhibition of the agonist-induced cAMP accumulation.

-

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of a P2Y11 antagonist to inhibit cell migration towards a chemoattractant.

-

Principle: The assay measures the movement of cells through a porous membrane in response to a chemoattractant gradient.[7]

-

Methodology:

-

Cell Preparation: Culture the cells of interest (e.g., immune cells or cancer cells expressing P2Y11) and resuspend them in a serum-free medium.[6]

-

Assay Setup: Place Transwell inserts (with a specific pore size appropriate for the cell type) into the wells of a 24-well plate. Add a chemoattractant (e.g., SDF-1α) to the lower chamber.

-

Treatment and Seeding: Pre-incubate the cells with the P2Y11 antagonist at different concentrations. Seed the treated cells into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration.[6]

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope or lyse the stained cells and measure the absorbance.

-

Data Analysis: Determine the inhibitory effect of the antagonist on cell migration by comparing the number of migrated cells in treated versus untreated conditions.

-

Conclusion and Future Directions

The P2Y11 receptor has emerged as a promising therapeutic target with the potential to address unmet medical needs in a variety of diseases, particularly those with an inflammatory or immunological component. The development of potent and selective P2Y11 antagonists is a key step towards realizing this therapeutic potential. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of P2Y11-targeted therapies.

Future research should focus on the discovery and development of novel P2Y11 antagonists with improved drug-like properties. Further elucidation of the precise roles of the P2Y11 receptor in different disease contexts will be crucial for identifying the most promising therapeutic applications. The use of advanced preclinical models, and eventually well-designed clinical trials, will be necessary to translate the promise of P2Y11 antagonism into effective therapies for patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xl147.com [xl147.com]

- 3. cAMP-Glo™ Assay Protocol [promega.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cell migration assay or Transwell assay [protocols.io]

- 7. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 12. rndsystems.com [rndsystems.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF 546 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 19. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. cAMP-Glo™ Assay [worldwide.promega.com]

Methodological & Application

Application Notes and Protocol: Preparation of NF157 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of NF157, a purinergic receptor antagonist, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol will help ensure the accuracy, reproducibility, and reliability of experimental results.

Introduction

This compound is a potent and selective antagonist for the P2Y11 and P2X1 purinergic receptors. It is a valuable tool in research investigating the roles of these receptors in various physiological and pathological processes. Accurate preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure precise final concentrations in experimental assays. DMSO is a common solvent for dissolving compounds like this compound due to its high solubilizing capacity for a wide range of organic molecules.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its solubility in DMSO.

| Parameter | Value | Reference |

| Molecular Weight (M.Wt) | 1437.08 g/mol | |

| Purity | ≥90% (HPLC) | |

| Maximum Solubility in DMSO | 10 mg/mL | |

| Maximum Molar Concentration in DMSO | ~7 mM | |

| Storage of Solid Compound | Desiccate at Room Temperature | |

| Storage of Stock Solution | -20°C or -80°C | General Lab Practice |

Note: The molecular weight can vary between batches due to hydration levels. Always refer to the Certificate of Analysis provided by the supplier for the batch-specific molecular weight to ensure accurate concentration calculations.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mg/mL (~7 mM) stock solution of this compound in DMSO.

Materials and Equipment

-

This compound powder (ensure to check the Certificate of Analysis for batch-specific details)

-

Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[2] Handle with care and always wear appropriate PPE.

-

Avoid inhalation of this compound powder and direct contact with skin or eyes.

Step-by-Step Procedure

-

Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of moisture.

-

Calculate Required Mass: To prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of this compound powder. For molar concentration calculations, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Weighing this compound:

-

Tare the analytical balance with a clean microcentrifuge tube.

-

Carefully weigh out the desired amount of this compound powder (e.g., 10 mg) and record the exact mass.

-

-

Dissolving this compound in DMSO:

-

Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound.

-

Cap the tube securely.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 30-60 seconds to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

Best Practices and Considerations

-

Purity of Reagents: Always use high-purity, anhydrous DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.

-

Batch Variability: As noted, the molecular weight and hydration of this compound can vary. Always consult the Certificate of Analysis for the specific batch you are using for the most accurate calculations.

-

DMSO Effects in Assays: Be aware that DMSO can have direct effects on cell systems and assays.[3][4] It is crucial to include a vehicle control (DMSO alone at the same final concentration) in all experiments to account for any solvent-induced effects. The final concentration of DMSO in the assay should typically be kept below 0.5%.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Concentration of NF157 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

NF157 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor activated by extracellular ATP. Its use in in vitro assays is crucial for studying the physiological roles of the P2Y11 receptor in various cellular processes, including immune responses, cell proliferation, and signaling pathways. Determining the optimal concentration of this compound is critical for obtaining accurate and reproducible results while avoiding off-target effects or cytotoxicity. This document provides detailed application notes, experimental protocols, and data to guide researchers in the effective use of this compound in in vitro settings.

Data Presentation: Quantitative Summary of this compound Concentrations

The following table summarizes key quantitative data for this compound, providing a starting point for experimental design.

| Parameter | Concentration | Cell Type/System | Application/Effect | Citation |

| IC50 (P2Y11) | 463 nM | Recombinant systems | Inhibition of P2Y11 receptor activity | [1][2] |

| Ki (P2Y11) | 44.3 nM | Recombinant systems | Binding affinity for P2Y11 receptor | [1] |

| Effective Concentration | 30 µM and 60 µM | SW1353 human chondrosarcoma cells | Reduction in TNF-α-induced degradation of type II collagen | [1] |

| Effective Concentration | 50 µM | THP-1 human monocytic cells | Blockade of ATP or LPS-induced increase in cAMP levels | |

| Selectivity | >650-fold over P2Y1 and P2Y2 | Recombinant systems | Specificity of P2Y11 antagonism | [1] |

| Selectivity | No selectivity over P2X1 | Recombinant systems | Potential for off-target effects | [1][2] |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

P2Y11 Receptor Signaling Pathway

The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq signaling pathways. Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). Activation of Gq stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC), respectively.

Caption: P2Y11 receptor signaling cascade.

Experimental Workflow for Determining Optimal this compound Concentration

A systematic approach is necessary to determine the optimal concentration of this compound for a specific in vitro assay. This involves a dose-response analysis and assessment of potential cytotoxicity.

Caption: Workflow for optimal this compound concentration.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a cAMP Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block agonist-induced cAMP production.

Materials:

-

Target cells expressing the P2Y11 receptor

-

Cell culture medium

-

This compound

-

P2Y11 receptor agonist (e.g., ATPγS or a specific synthetic agonist)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

96-well or 384-well microplates

-

Plate reader compatible with the chosen cAMP assay kit

Procedure:

-

Cell Preparation:

-

Culture target cells to the appropriate confluency.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS or PBS with Ca2+/Mg2+) containing a PDE inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Seed the cells into the microplate at a predetermined optimal density.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in assay buffer. A typical starting range would be from 1 nM to 100 µM.

-

Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (assay buffer without this compound).

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Agonist Stimulation:

-

Prepare the P2Y11 agonist at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

-

Add the agonist to all wells except for the negative control wells (which should only contain cells and assay buffer).

-

Incubate for the time recommended by the cAMP assay kit manufacturer, typically 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration (or assay signal) as a function of the logarithm of the this compound concentration.

-

Perform a non-linear regression analysis using a sigmoidal dose-response model to calculate the IC50 value.

-

Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay

This protocol outlines the procedure to evaluate the potential cytotoxic effects of this compound on the target cells.

Materials:

-

Target cells

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed the target cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium. The concentration range should cover and exceed the anticipated effective concentrations from functional assays.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubate the plate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Shake the plate gently to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration to determine the cytotoxic concentration 50 (CC50), the concentration at which 50% of the cells are no longer viable.

-

Protocol 3: Functional Cellular Assay - Calcium Imaging

This protocol details how to assess the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.

Materials:

-

Target cells expressing the P2Y11 receptor

-

Cell culture medium

-

This compound

-

P2Y11 receptor agonist (e.g., ATP)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with Ca2+/Mg2+)

-

Fluorescence microscope or plate reader with calcium imaging capabilities

Procedure:

-

Cell Preparation and Dye Loading:

-

Seed cells on a glass-bottom dish or a 96-well black-walled, clear-bottom plate and allow them to adhere.

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells with the dye loading solution for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye and allow for de-esterification for approximately 30 minutes at room temperature.

-

-

This compound Incubation:

-

Prepare different concentrations of this compound in the assay buffer.

-

Add the this compound solutions to the cells and incubate for 15-30 minutes at room temperature.

-

-

Calcium Imaging:

-

Place the plate or dish on the fluorescence imaging system.

-

Establish a baseline fluorescence reading.

-

Add the P2Y11 agonist at a predetermined concentration (e.g., EC50) to stimulate calcium release.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity (ΔF) from the baseline (F0) for each condition (ΔF/F0).

-

Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the IC50 for the inhibition of calcium mobilization.

-

The optimal concentration of this compound for in vitro assays is highly dependent on the specific cell type, the assay endpoint, and the expression level of the P2Y11 receptor. A starting point for most cell-based assays is in the low micromolar range (1-10 µM), guided by the reported effective concentrations. However, it is imperative for each researcher to perform a careful dose-response curve and a cytotoxicity assessment to determine the optimal, non-toxic concentration range for their specific experimental conditions. The protocols and data provided in this document serve as a comprehensive guide to facilitate the effective and accurate use of this compound in in vitro research.

References

Application Notes and Protocols: NF157 Dose-Response Curve Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NF157 is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) activated by extracellular ATP.[1][2] The P2Y11 receptor is unique among the P2Y family as it couples to both Gs and Gq signaling pathways, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This dual signaling capability implicates P2Y11 in a variety of physiological processes, including immune response and inflammation.[2][3] Understanding the dose-response relationship of this compound is critical for its use as a pharmacological tool to investigate P2Y11 function and for its potential therapeutic applications. These application notes provide a detailed analysis of this compound's dose-response characteristics and protocols for its experimental evaluation.

Data Presentation

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Receptor | Value | Reference |

| IC50 | P2Y11 | 463 nM | [1] |

| pKi | P2Y11 | 7.35 | [1] |

| Ki | P2Y11 | 44.3 nM | [1] |